

analytical methods for ethyl apovincamate quantification

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Compound of Interest

Compound Name: Ethyl apovincamate

Cat. No.: B1200246

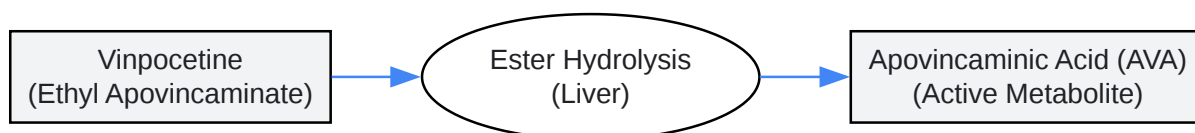
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An overview of the primary analytical methodologies for the quantification of **ethyl apovincamate** (vinpocetine), a synthetic derivative of the Vinca alkaloid vincamine, is provided in these application notes. Vinpocetine is recognized for its therapeutic use in cerebrovascular disorders. Accurate quantification is crucial for pharmacokinetic studies, quality control of pharmaceutical formulations, and clinical monitoring. The primary and active metabolite of vinpocetine is apovincaminic acid (AVA).^{[1][2]}

This document details two robust analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). While HPLC-UV is a cost-effective and widely accessible method suitable for routine quality control, LC-MS/MS offers superior sensitivity and selectivity, making it ideal for the analysis of biological samples with complex matrices.^{[3][4]}

Metabolic Pathway of Vinpocetine

Vinpocetine undergoes rapid metabolism in the liver, where the ethyl ester group is hydrolyzed to form its major active metabolite, apovincaminic acid (AVA).^[1] This biotransformation is a key factor in the drug's pharmacokinetic profile.



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Metabolic conversion of Vinpocetine to Apovincaminic Acid.

Application Note 1: Quantification of Vinpocetine using HPLC-UV

This method is suitable for the quantitative analysis of vinpocetine in pharmaceutical dosage forms.

Quantitative Data Summary

Parameter	HPLC-UV Method 1	HPLC-UV Method 2
Application	Pharmaceutical Dosage Forms	Dietary Supplements
Linearity Range	2 - 12 µg/mL	Not Specified
Correlation Coefficient (r ²)	0.996	Not Specified
% Recovery	102.04 ± 0.58 %	>95%
Limit of Detection (LOD)	Not Specified	Not Specified
Limit of Quantification (LOQ)	Not Specified	Not Specified
Internal Standard	Not Specified	DL-propranolol
Retention Time (Vinpocetine)	7.41 min	~11.9 min
Retention Time (IS)	Not Specified	~9.9 min
Reference	[5]	[6]

Experimental Protocol: HPLC-UV Analysis

1. Instrumentation:

- A High-Performance Liquid Chromatography system equipped with a UV detector.[\[3\]](#)

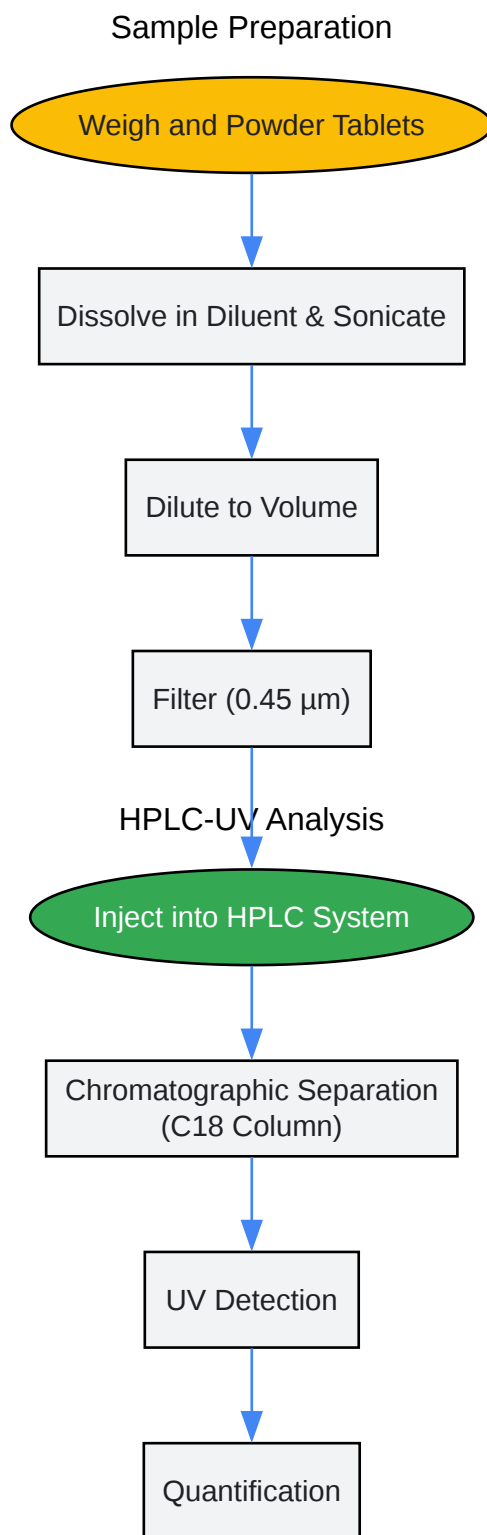
2. Chromatographic Conditions:

- Column: Reversed-phase C18 column.[\[3\]](#)

- Mobile Phase: A mixture of 0.1% Trifluoroacetic acid (TFA) in deionized water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B).[6]
- Gradient Elution:
 - Start with 90% Solvent A and 10% Solvent B.
 - Linearly ramp to 30% Solvent A and 70% Solvent B over 15 minutes.
 - Return to initial conditions by 20 minutes for re-equilibration.[6]
- Flow Rate: 0.400 mL/min.[6]
- Column Temperature: 40°C.[6]
- Detection Wavelength: 205 nm for vinpocetine and 269 nm for propranolol (Internal Standard).[6]
- Injection Volume: 1 µL.[6]

3. Sample Preparation (from Tablets):

- Weigh and finely powder a sufficient number of tablets.
- Accurately weigh a portion of the powder equivalent to a specified amount of vinpocetine and transfer it to a volumetric flask.[3]
- Add a suitable diluent (e.g., methanol) and sonicate to dissolve the active ingredient.
- Dilute to the final volume with the diluent.
- Filter the solution through a 0.45 µm filter before injection.



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Workflow for HPLC-UV analysis of Vinpocetine from tablets.

Application Note 2: Quantification of Vinpocetine and Apovincaminic Acid using LC-MS/MS

This highly sensitive and specific method is designed for the simultaneous quantification of vinpocetine and its primary metabolite, apovincaminic acid (AVA), in biological matrices such as plasma or brain tissue.[\[1\]](#)

Quantitative Data Summary

Parameter	LC-MS/MS Method 1	UPLC-MS/MS Method 2
Application	Beagle Plasma	Rat Plasma
Linearity Range (Vinpocetine)	0.1 - 20.0 ng/mL	0.40 - 149 ng/mL
Linearity Range (AVA)	1.0 - 200.0 ng/mL	0.80 - 298 ng/mL
Correlation Coefficient (r^2)	0.9980 (Vinpocetine), 0.9995 (AVA)	Not Specified
Intra-day Precision (RSD%)	< 15%	< 12.9%
Inter-day Precision (RSD%)	< 15%	< 12.9%
Accuracy (Relative Error)	Not Specified	-5.9% to 7.3% (Vinpocetine), -7.9% to 5.6% (AVA)
% Recovery	> 80%	Not Specified
Limit of Quantification (LOQ)	Not Specified	Not Specified
Internal Standard	Not Specified	Phenacetin
Reference	[7]	[8]

Experimental Protocol: LC-MS/MS Analysis

1. Instrumentation:

- A UPLC or HPLC system coupled with a triple quadrupole tandem mass spectrometer.[\[1\]](#)

2. Chromatographic Conditions:

- Column: Waters ACQUITY UPLC BEH C18 (100 mm × 2.1 mm, 1.7 μm).[3]
- Mobile Phase: A gradient elution using methanol and water.[3]
- Flow Rate: 0.20 mL/min.[3]
- Column Temperature: 40°C.[1]
- Injection Volume: 5-10 μL.[1]

3. Mass Spectrometry Conditions:

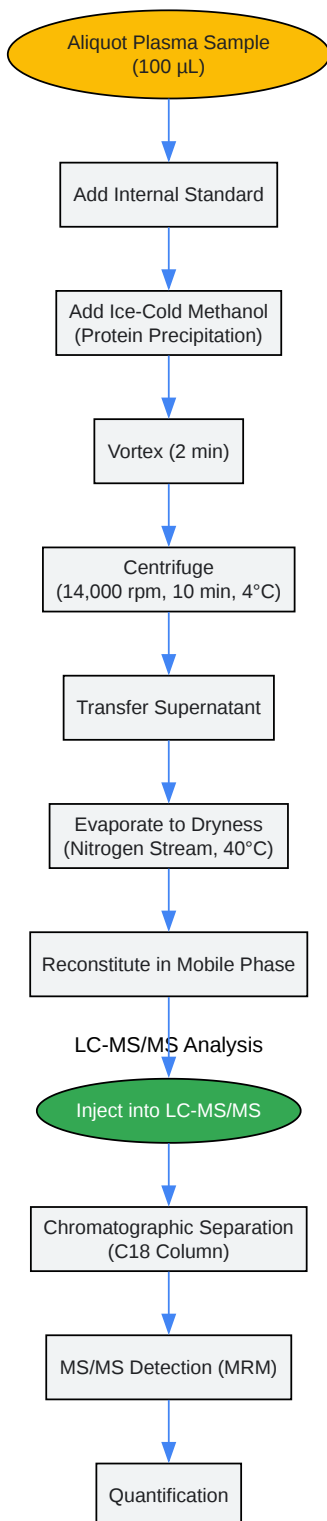
- Ionization Source: Electrospray Ionization (ESI) in positive mode.
- Detection Mode: Multiple Reaction Monitoring (MRM).[3]
- MRM Transitions:
 - Vinpocetine: m/z 351.4 → 280.2[1]
 - Apovincaminic Acid (AVA): m/z 323.2 → 280.2[1]
 - Internal Standard (e.g., Dimenhydrinate): m/z 256.2 → 167.3[1]

4. Sample Preparation (Protein Precipitation from Plasma):

- To a 100 μL aliquot of the plasma sample, add 20 μL of the internal standard working solution.
- Add 500 μL of ice-cold methanol to precipitate proteins.[1]
- Vortex the mixture for 2 minutes.[1]
- Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.[1]
- Transfer the supernatant to a clean tube.

- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[1]
- Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

Sample Preparation (Plasma)



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Workflow for LC-MS/MS analysis in biological samples.

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